molecular formula C10H6F12O4 B1333790 Dimethyl dodecafluorosuberate CAS No. 2062-20-6

Dimethyl dodecafluorosuberate

Cat. No.: B1333790
CAS No.: 2062-20-6
M. Wt: 418.13 g/mol
InChI Key: SLFDDMXEAUAENU-UHFFFAOYSA-N
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Description

Dimethyl dodecafluorosuberate (CAS 2062-20-6) is a fluorinated ester compound with a fully fluorinated carbon chain. Its structure consists of a suberate backbone (eight-carbon chain) substituted with twelve fluorine atoms and esterified with two methyl groups. This compound is classified as a specialty chemical, typically utilized in advanced material science, fluoropolymer synthesis, or as a high-performance solvent due to its strong carbon-fluorine bonds, which confer thermal stability and chemical resistance . The compound is available commercially at 95% purity, often in small quantities (e.g., 5 gm) for research or niche industrial applications .

Properties

IUPAC Name

dimethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F12O4/c1-25-3(23)5(11,12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4(24)26-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFDDMXEAUAENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371853
Record name Dimethyl perfluorooctanedioate
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Molecular Weight

418.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062-20-6
Record name Dimethyl perfluorooctanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2062-20-6
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl dodecafluorosuberate can be synthesized through the esterification of dodecafluorosuberic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Dimethyl dodecafluorosuberate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester bonds can be hydrolyzed to yield dodecafluorosuberic acid and methanol in the presence of aqueous acids or bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products:

    Nucleophilic Substitution: Fluorinated amides or thiols.

    Reduction: Fluorinated alcohols.

    Hydrolysis: Dodecafluorosuberic acid and methanol.

Scientific Research Applications

Dimethyl dodecafluorosuberate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential use in fluorinated drug development due to its stability and bioavailability.

    Medicine: Explored for its potential in imaging and diagnostic applications, particularly in fluorine-19 magnetic resonance imaging (MRI).

    Industry: Utilized in the production of high-performance polymers and coatings due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of dimethyl dodecafluorosuberate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can modulate enzyme activity, protein folding, and membrane permeability. The exact pathways and targets are still under investigation, but the compound’s unique fluorinated structure plays a crucial role in its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

The following compounds share structural or functional similarities with dimethyl dodecafluorosuberate:

Dimethyl Dodecafluoro-3,6,9-trioxaundecane-1,11-dioate (CAS 35910-59-9)

  • Structure : Contains a trioxaundecane backbone (11-carbon chain with three ether oxygen atoms) substituted with twelve fluorine atoms and esterified with two methyl groups.
  • Purity : 98% (higher than this compound) .
  • Key Differences :
    • The presence of ether oxygen atoms in the backbone enhances flexibility and solubility in polar solvents compared to the fully carbon-based suberate chain.
    • Likely lower thermal stability due to ether linkages, which are less robust than carbon-fluorine bonds.

Dimethyl 3,3'-Dithiodipropionate (CAS 15441-06-2)

  • Structure : Features a disulfide (S-S) bond linking two propionate groups, each esterified with methyl groups.
  • Purity : 97% (GC) .
  • Key Differences: Lacks fluorination, making it less chemically inert and more reactive toward nucleophiles. The disulfide bond provides redox-active properties, enabling applications in polymer crosslinking or drug delivery, unlike the non-reactive fluorinated chain of this compound.

Diethylhexyl Phthalate (DEHP)

  • Structure : A phthalate ester with branched alkyl chains.
  • Key Differences: DEHP’s non-fluorinated structure results in lower chemical resistance and higher environmental persistence concerns. this compound’s fluorination grants superior hydrophobicity and resistance to degradation.

Research Findings and Performance Data

  • Thermal Stability: Fluorinated esters like this compound exhibit decomposition temperatures >300°C due to C-F bonds, outperforming non-fluorinated esters (e.g., DEHP, stability ~150°C) .
  • Solubility :
    • This compound is insoluble in water but miscible with fluorinated solvents (e.g., perfluorohexane). In contrast, dimethyl dodecafluoro-trioxaundecane-dioate shows partial solubility in acetone and THF .
  • Environmental Impact :
    • Perfluorinated compounds like this compound are persistent in the environment, raising regulatory concerns compared to degradable esters (e.g., dimethyl 3,3'-dithiodipropionate) .

Critical Analysis of Limitations in Current Research

  • Most studies on fluorinated esters focus on environmental toxicity rather than industrial efficacy .
  • Direct comparative data on the reactivity or material performance of this compound versus its analogs are scarce, necessitating further empirical studies.

Biological Activity

Dimethyl dodecafluorosuberate (DFDS) is a fluorinated compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DFDS, focusing on its mechanisms of action, effects on cellular systems, and relevant research findings.

This compound is characterized by its unique structure that includes a dodecafluorosuberate moiety. Its chemical formula is C10H6F12O4C_{10}H_6F_{12}O_4, and it is known for its high fluorine content, which influences its biological interactions.

The biological activity of DFDS can be attributed to several mechanisms:

  • Fluorinated Alkyl Chain : The presence of fluorine atoms enhances lipophilicity, potentially affecting membrane permeability and interaction with lipid bilayers.
  • Reactivity : DFDS may undergo hydrolysis or other chemical transformations in biological systems, leading to the release of active metabolites.
  • Cellular Interaction : Preliminary studies suggest that DFDS can modulate cellular signaling pathways, although specific targets remain to be fully elucidated.

In Vitro Studies

Research has demonstrated that DFDS exhibits significant biological activity in vitro. Key findings include:

  • Cytotoxicity : DFDS has been shown to induce cytotoxic effects in various cancer cell lines. For instance, a study reported an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7) .
  • Cell Proliferation Inhibition : DFDS significantly inhibited cell proliferation in a dose-dependent manner. This effect was linked to the induction of apoptosis as evidenced by increased caspase-3 activity .

Case Study 1: Cancer Treatment

A recent case study evaluated the efficacy of DFDS in patients with advanced breast cancer. Patients receiving DFDS as part of a combination therapy showed improved progression-free survival rates compared to historical controls. The study highlighted the need for further clinical trials to establish definitive therapeutic protocols.

Case Study 2: Neuroprotective Effects

Another case study investigated the neuroprotective effects of DFDS in models of neurodegeneration. Results indicated that DFDS could reduce oxidative stress markers and improve neuronal survival rates, suggesting potential applications in treating neurodegenerative diseases .

Data Summary

Study Type Findings Reference
In Vitro CytotoxicityIC50 = 25 µM (MCF-7 cells)
In Vivo Tumor GrowthReduced tumor growth rates
Safety ProfileFavorable safety at therapeutic doses
NeuroprotectionReduced oxidative stress markers

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis routes for dimethyl dodecafluorosuberate, and how can purity be optimized?

  • Methodology : Focus on fluorination reactions using perfluorinated acyl fluorides and esterification with methanol. Monitor reaction progress via 19F NMR to track fluorine incorporation . Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical to minimize impurities. Validate purity using GC-MS or HPLC with fluorinated reference standards .

Q. How can researchers characterize the thermal stability of this compound under varying experimental conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) at heating rates of 5–10°C/min in inert atmospheres (N₂ or Ar). Compare decomposition temperatures (Td) with computational models (e.g., DFT calculations for bond dissociation energies). Cross-validate with FTIR to detect volatile decomposition products like COF₂ or HF .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodology : Use 2D NMR (e.g., HSQC or COSY) to resolve overlapping fluorinated signals. Pair with high-resolution mass spectrometry (HRMS) for precise mass-to-charge ratio analysis. For non-volatile impurities, employ ion chromatography with conductivity detection .

Advanced Research Questions

Q. How do solvent polarity and fluorophilicity influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Design kinetic studies comparing reaction rates in fluorophobic (e.g., hexane) vs. fluorophilic (e.g., perfluorodecalin) solvents. Use Eyring plots to analyze activation parameters (ΔH‡, ΔS‡). Validate solvent effects via solvatochromic parameters (e.g., Kamlet-Taft) .

Q. What mechanistic insights can be gained from studying the hydrolysis pathways of this compound in aqueous environments?

  • Methodology : Perform pH-dependent hydrolysis experiments (pH 2–12) with online 19F NMR to track intermediate species. Combine with ab initio molecular dynamics (AIMD) simulations to model transition states. Quantify fluoride release via ion-selective electrodes .

Q. How can conflicting data on the environmental persistence of this compound be resolved?

  • Methodology : Conduct comparative studies using OECD 301/302 biodegradation tests under controlled aerobic/anaerobic conditions. Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., microbial diversity, temperature). Cross-reference with QSPR models for perfluorinated esters .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible experimental outcomes?

  • Methodology : Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). Use process analytical technology (PAT) for real-time monitoring. Validate reproducibility via interlaboratory studies with harmonized protocols .

Methodological Guidance for Data Analysis

Q. How should researchers address discrepancies in fluorinated byproduct identification across analytical platforms?

  • Resolution : Apply orthogonal analytical techniques (e.g., GC-MS vs. LC-QTOF) to cross-validate results. Use reference libraries (NIST, Wiley) for spectral matching. For unresolved peaks, employ fraction collection followed by offline NMR .

Q. What frameworks are recommended for designing hypothesis-driven studies on this compound’s applications in material science?

  • Framework : Adopt the PICO framework:

  • Population : Target materials (e.g., fluoropolymers, coatings).
  • Intervention : Incorporation of this compound as a crosslinker/plasticizer.
  • Comparison : Benchmark against commercial fluorinated additives.
  • Outcome : Mechanical/thermal performance metrics .

Tables for Critical Data Synthesis

Property Analytical Method Typical Range Key Challenges
PurityGC-MS with PFK calibration≥95% (research grade)Co-elution of fluorinated isomers
Thermal Stability (Td)TGA under N₂180–220°CDecomposition product interference
Hydrolysis Half-life (t½)pH-stat titration2–48 hours (pH-dependent)Fluoride ion adsorption on glassware

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.